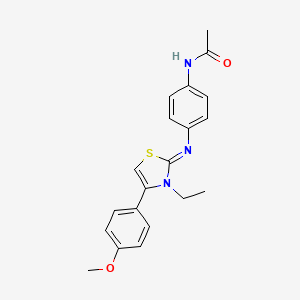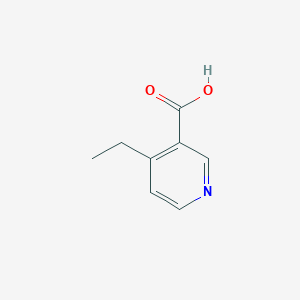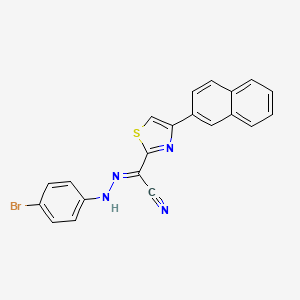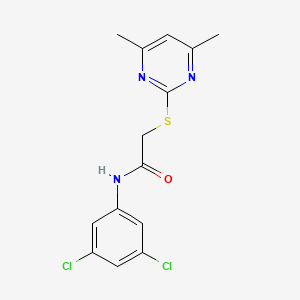![molecular formula C22H16N4O2 B2590893 2-(6H-吲哚并[2,3-b]喹喔啉-6-基)乙基烟酸酯 CAS No. 637756-39-9](/img/structure/B2590893.png)
2-(6H-吲哚并[2,3-b]喹喔啉-6-基)乙基烟酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties . The structure of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate consists of an indoloquinoxaline core linked to a nicotinate moiety, which contributes to its unique chemical and biological properties.
科学研究应用
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of the compound 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .
Mode of Action
The interaction of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate with its target, DNA, results in a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral . This is due to the replacement of methyl groups at positions 5 and 11 by the nitrogen atoms .
Biochemical Pathways
The compound 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate affects the biochemical pathways related to viral infections and cancer. For example, it has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus . It also exhibits antiviral activity against vaccinia virus and Indian vesiculovirus . In addition, it has high interferon-inducing activity with low toxicity .
Result of Action
The molecular and cellular effects of the action of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate are primarily related to its antiviral and anticancer activities . By binding non-covalently to DNA, it can disrupt the normal function of cancer cells and certain viruses .
Action Environment
The action, efficacy, and stability of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at position 4 of phenacyl bromide increases the rate of the competing Kornblum oxidation reaction, which can affect the yield of the target compound . To reduce the competing reaction rate, the reaction was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .
生化分析
Biochemical Properties
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. This compound is known to bind non-covalently to DNA, similar to its parent structure, 6H-indolo[2,3-b]quinoxaline . This interaction can disrupt DNA replication and transcription processes, making it a potential candidate for anticancer and antiviral therapies. Additionally, 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxic effects in cancer cell lines, including lung (A-549), cervical (HeLa), and prostate (DU-145) cells . The cytotoxicity is primarily due to its ability to intercalate into the DNA helix, thereby disrupting essential cellular processes such as DNA replication and transcription . Furthermore, 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate can modulate cell signaling pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate exerts its effects through several mechanisms. The primary mode of action involves intercalation into the DNA helix, which disrupts the normal functioning of DNA polymerases and other enzymes involved in DNA replication and repair . This intercalation can lead to the formation of DNA adducts, further inhibiting cellular proliferation. Additionally, 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate has been shown to inhibit certain protein kinases, thereby affecting cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate can lead to sustained cytotoxic effects in cancer cell lines, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer and antiviral activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.
Metabolic Pathways
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of various metabolites, which are subsequently excreted via the renal and biliary systems .
Transport and Distribution
The transport and distribution of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to accumulate in the nucleus, where it exerts its DNA-intercalating effects . Additionally, it is distributed to other cellular compartments, including the cytoplasm and mitochondria, where it can influence various biochemical processes .
Subcellular Localization
The subcellular localization of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate is primarily within the nucleus, owing to its DNA-intercalating properties . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nuclear compartment . Within the nucleus, 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate can interact with chromatin and other nuclear proteins, further influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate typically involves the reaction of 6H-indolo[2,3-b]quinoxaline with ethyl nicotinate under specific conditions. One common method involves the use of a DMSO-K2CO3 system, where the reaction is carried out at elevated temperatures (40-80°C) to facilitate the formation of the desired product . The presence of electron-withdrawing substituents can affect the reaction rate and yield, necessitating careful control of reaction conditions .
Industrial Production Methods
Industrial production of 2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反应分析
Types of Reactions
2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield reduced forms of the indoloquinoxaline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoxalines and their derivatives, which can exhibit different biological activities depending on the nature of the substituents .
相似化合物的比较
Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline core, known for its anticancer properties.
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B220): Exhibits high activity against herpes simplex virus and cytomegalovirus.
6-substituted 6H-indolo[2,3-b]quinoxalines: Show antiviral activity against vaccinia virus and Indian vesiculovirus.
Uniqueness
Its ability to intercalate into DNA and its diverse range of chemical reactions make it a valuable compound for scientific research and industrial applications .
属性
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylethyl pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c27-22(15-6-5-11-23-14-15)28-13-12-26-19-10-4-1-7-16(19)20-21(26)25-18-9-3-2-8-17(18)24-20/h1-11,14H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQZSPHCSWCXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CCOC(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine](/img/structure/B2590812.png)
![(2Z)-3-(dimethylamino)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B2590813.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2590814.png)

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2590817.png)

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)
![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2590821.png)



![4-Chloro-5-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2590827.png)
![N-(4-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2590829.png)
![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2590833.png)
